9-Decynoic acid
Overview
Description
9-Decynoic acid is an organic compound with the molecular formula C10H16O2 . It has an average mass of 168.233 Da and a Monoisotopic mass of 168.115036 Da . The compound is also known by its IUPAC name, dec-9-ynoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the formula C10H16O2 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 234.3±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 51.9±6.0 kJ/mol . The flash point is 131.6±13.9 °C . The index of refraction is 1.454 . The molar refractivity is 49.7±0.3 cm3 .Scientific Research Applications
Medicine and Therapeutics
9-Decynoic acid: has potential applications in the medical field due to its structural similarity to other bioactive medium-chain fatty acids. It could be used as a precursor or an intermediate in the synthesis of pharmaceuticals that target metabolic disorders, inflammation, and other conditions where fatty acid metabolism plays a crucial role .
Agriculture
In agriculture, This compound can play a role in the synthesis of pesticides or herbicides. Its structure allows for the creation of compounds that can act as growth regulators or antimicrobial agents, helping to protect crops and improve yields .
Industrial Manufacturing
Industrial applications of This compound include its use as a chemical intermediate in the production of polymers, resins, and plasticizers. Its incorporation into materials can enhance flexibility, durability, and resistance to chemicals .
Environmental Science
This compound: is being explored for its role in environmental sustainability. It can be involved in processes that mitigate pollution, such as the biodegradation of harmful substances or the development of eco-friendly materials .
Food Industry
In the food industry, This compound is valued for its flavor-enhancing properties. It can be used to impart a creamy mouthfeel and extend fatty notes in dairy-type applications, such as in milk, butter, and cheese flavors .
Material Science
This compound: contributes to material science by serving as a building block for the synthesis of specialized materials with desired properties, such as increased strength or thermal stability .
Cosmetic Formulations
In cosmetics, This compound can be utilized in formulations to improve skin texture and stability of the products. It may also serve as a precursor for emollients and other skin-conditioning agents .
Biochemistry Research
In biochemistry, This compound is a subject of interest due to its involvement in metabolic pathways. It can be used in studies related to fatty acid metabolism, enzyme activity, and cellular signaling processes .
Safety and Hazards
9-Decynoic acid should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
9-Decynoic acid, also known as dec-9-ynoic acid, is a compound with a molecular weight of 168.2328
Biochemical Pathways
This compound belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature , pH, and the presence of other compounds.
properties
IUPAC Name |
dec-9-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZXYSECXUORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415566 | |
Record name | 9-Decynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1642-49-5 | |
Record name | 9-Decynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dec-9-ynoic acid used in the synthesis of labeled linoleic acid isomers?
A1: Dec-9-ynoic acid serves as a key building block in the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid. [, ]
Q2: What are the advantages of using catalytic methods in the synthesis of these compounds?
A2: The research highlights the use of catalytic reactions, such as copper-catalyzed coupling and catalytic semi-hydrogenation. [] These methods offer several advantages:
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